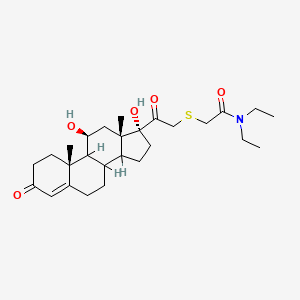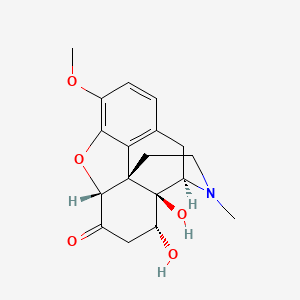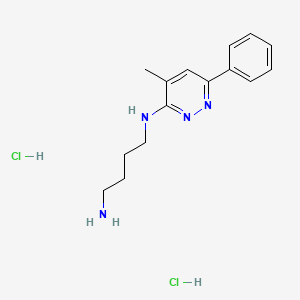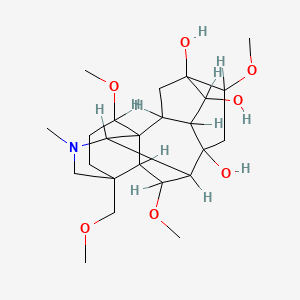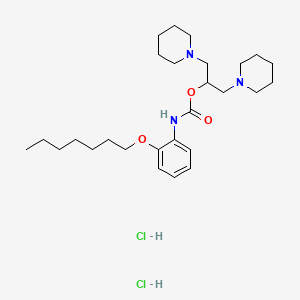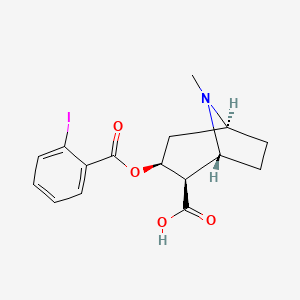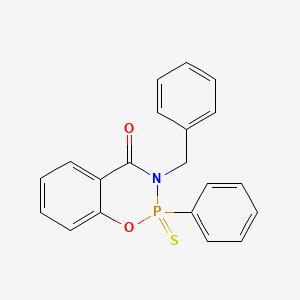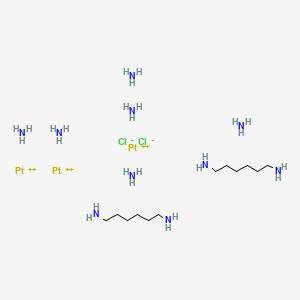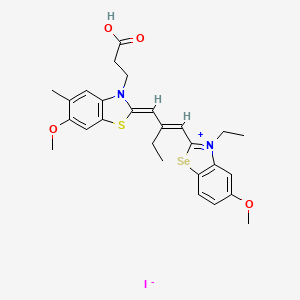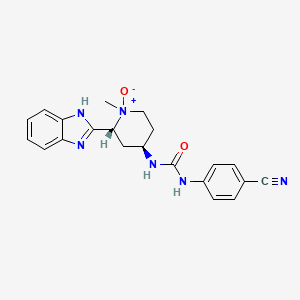
Glasdegib N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glasdegib N-oxide is a derivative of glasdegib, a small-molecule inhibitor of the Hedgehog signaling pathway. Glasdegib is primarily used in the treatment of acute myeloid leukemia (AML) in patients who are not eligible for intensive chemotherapy. This compound retains the core structure of glasdegib but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glasdegib N-oxide typically involves the oxidation of glasdegib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial oxidizing agents and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
Glasdegib N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to glasdegib.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to more highly oxidized derivatives, while reduction will yield glasdegib. Substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, glasdegib N-oxide is used as a model compound to study the effects of oxidation on the Hedgehog signaling pathway inhibitors. It helps in understanding the stability and reactivity of these compounds under different conditions.
Biology
In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent. Studies focus on its ability to inhibit the Hedgehog signaling pathway and its impact on cancer cell proliferation and survival.
Medicine
In medicine, this compound is explored for its potential use in treating various cancers, particularly those resistant to conventional therapies. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its properties are studied to optimize drug delivery and efficacy.
作用機序
Glasdegib N-oxide exerts its effects by inhibiting the Hedgehog signaling pathway, similar to glasdegib. It binds to and inhibits the Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the activation of downstream signaling molecules, ultimately leading to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Glasdegib: The parent compound, also a Hedgehog pathway inhibitor.
Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A Hedgehog pathway inhibitor used for advanced basal cell carcinoma.
Uniqueness
Glasdegib N-oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to its parent compound and other similar inhibitors. This structural modification can affect its stability, solubility, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts.
特性
CAS番号 |
2222533-67-5 |
|---|---|
分子式 |
C21H22N6O2 |
分子量 |
390.4 g/mol |
IUPAC名 |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methyl-1-oxidopiperidin-1-ium-4-yl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C21H22N6O2/c1-27(29)11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-,27?/m1/s1 |
InChIキー |
VRZGUODKSBGINI-MQERFVCMSA-N |
異性体SMILES |
C[N+]1(CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
正規SMILES |
C[N+]1(CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



